![molecular formula C19H22N2 B14635531 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- CAS No. 54171-89-0](/img/structure/B14635531.png)
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms and two phenyl groups. This compound is part of the diazabicyclo family, known for their diverse applications in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone or aldehyde . The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- has a wide range of applications in scientific research:
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to glutamate, leading to increased synaptic transmission and plasticity . This interaction involves binding to specific sites on the receptor, altering its conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Lacks the phenyl groups, making it less hydrophobic and potentially less effective in certain applications.
3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-: Contains methyl groups instead of phenyl groups, which can affect its reactivity and binding properties.
Uniqueness
The presence of phenyl groups in 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- enhances its hydrophobicity and ability to interact with hydrophobic pockets in proteins, making it a more potent modulator in biological systems compared to its analogs.
Propriétés
Numéro CAS |
54171-89-0 |
|---|---|
Formule moléculaire |
C19H22N2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
3,7-diphenyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C19H22N2/c1-3-7-18(8-4-1)20-12-16-11-17(13-20)15-21(14-16)19-9-5-2-6-10-19/h1-10,16-17H,11-15H2 |
Clé InChI |
VAWZUYBFDSWLKY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC1CN(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



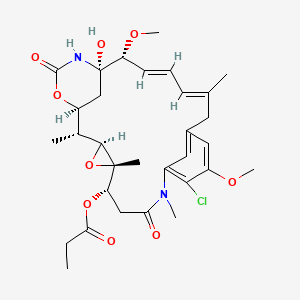


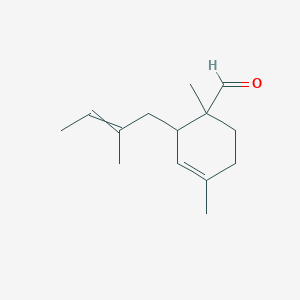

![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
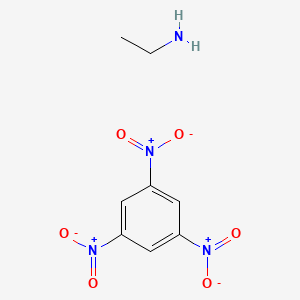
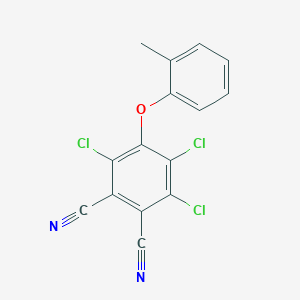
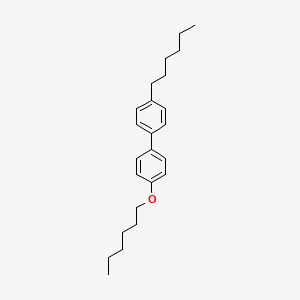
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)

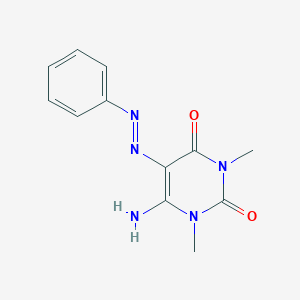
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
